methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound contains a pyrazole ring substituted with a chlorosulfonyl group and a carboxylate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate typically involves the chlorosulfonylation of a pyrazole derivative. One common method includes the reaction of methyl 5-hydroxy-1H-pyrazole-4-carboxylate with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonyl derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl derivative.
Oxidation Reactions: Oxidation of the pyrazole ring can lead to the formation of pyrazole N-oxides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Hydrides: Formed from reduction reactions.
Scientific Research Applications
Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in the synthesis of drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl functionalities into target molecules. The pyrazole ring can also participate in coordination with metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
- Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate
- Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxamide
Comparison: Methyl 5-(chlorosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a chlorosulfonyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups provides a distinct reactivity profile compared to similar compounds. For instance, the presence of the carboxylate ester enhances the compound’s solubility and facilitates its use in various organic transformations. Additionally, the chlorosulfonyl group offers a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O4S/c1-12-5(9)3-2-7-8-4(3)13(6,10)11/h2H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRTCJWTVXBNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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